molecular formula C8H8F3N B2785292 3-Methyl-4-(trifluoromethyl)aniline CAS No. 106877-31-0

3-Methyl-4-(trifluoromethyl)aniline

Cat. No. B2785292
CAS RN: 106877-31-0
M. Wt: 175.154
InChI Key: YTMVUFIFISNHDB-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethyl)aniline is an organic compound. It is one of the isomers of trifluoromethylaniline . It is classified as an aromatic amine . It is a colorless liquid .


Synthesis Analysis

4-Methyl-3-(trifluoromethyl)aniline may be used as a starting reagent in the synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate . Another synthesis method involves the use of tetrahydrofuran (THF), synthetic chloro-5-trifluoromethyl of the 2-isobutyramide, and n-Butyl Lithium/hexane solution .


Molecular Structure Analysis

The linear formula of this compound is CF3C6H3(CH3)NH2 . The molecular weight is 175.15 .


Chemical Reactions Analysis

Amines are chemical bases. They neutralize acids to form salts plus water . These acid-base reactions are exothermic . Amines may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.490 (lit.), a boiling point of 204 °C (lit.), and a density of 1.220 g/mL at 25 °C (lit.) .

Scientific Research Applications

Vibrational Analysis and Material Properties

  • Vibrational Analysis for NLO Materials: 3-Methyl-4-(trifluoromethyl)aniline and its derivatives have been studied for their vibrational properties using Fourier Transform-Infrared and Raman techniques. These compounds exhibit unique vibrational spectra and molecular electrostatic potential (MEP) surface analysis, making them potentially useful in non-linear optical (NLO) materials (Revathi et al., 2017).

Applications in Liquid Crystal Technology

  • Liquid Crystals: Derivatives of this compound, such as 4-trifluoromethyl and 4-trifluoromethoxy derivatives, have shown to exhibit stable smectic B and A phases, which are fundamental for liquid crystalline properties. These compounds contribute to the development of materials with high orientational order, useful in liquid crystal technology (Miyajima et al., 1995).

Synthesis of Pharmaceutical Intermediates

  • Synthesis of Antitumor Agent Intermediates: This chemical serves as an intermediate in the synthesis of certain antitumor agents, exemplifying its significance in the pharmaceutical industry (Yang Shijing, 2013).

Development of New Pharmaceuticals and Materials

  • Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives: A method for synthesizing ortho-trifluoromethoxylated aniline derivatives has been developed. These derivatives are valuable as synthetic building blocks in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).

Spectroscopic Investigation

  • Spectroscopic Investigation for Molecular Insights: The molecular and electronic properties of 4-nitro-3-(trifluoromethyl)aniline, a related compound, have been extensively studied through spectroscopic methods. This research contributes to a deeper understanding of the molecular behavior of such compounds (Saravanan et al., 2014).

Sensor Development

  • Detection of Biomarkers in Urine: Research has been conducted on the development of sensors for detecting biomarkers of aniline in urine, illustrating the compound's relevance in bioanalytical applications (Jin & Yan, 2021).

Safety and Hazards

3-Methyl-4-(trifluoromethyl)aniline is considered hazardous. It may cause burns to skin and eyes. It may be poisonous if inhaled, swallowed, or absorbed through the skin .

Relevant Papers The relevant papers retrieved include a paper on the trifluoromethylarylation of alkenes using anilines . This paper reports a method that allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts, or an excess of reagents .

properties

IUPAC Name

3-methyl-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMVUFIFISNHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106877-31-0
Record name 3-methyl-4-(trifluoromethyl)aniline
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